NOP Receptor Functional Efficacy: 3-Substituted N-Piperidinyl Indoles as Partial Agonists vs. 2-Substituted Analogs as Full Agonists
In a head-to-head SAR study, 3-substituted N-piperidinyl indoles were characterized as selective NOP partial agonists, whereas 2-substituted N-piperidinyl indoles function as NOP full agonists with improved potency [1]. This functional efficacy difference is intrinsic to the indole substitution pattern and cannot be replicated by analogs bearing substitution at alternative positions [1].
| Evidence Dimension | Functional efficacy at NOP receptor (agonism type) |
|---|---|
| Target Compound Data | Selective NOP partial agonist (3-substituted N-piperidinyl indole scaffold) |
| Comparator Or Baseline | NOP full agonist (2-substituted N-piperidinyl indole scaffold) |
| Quantified Difference | Partial agonism vs. full agonism; potency improvement for 2-substituted series |
| Conditions | In vitro functional assays using NOP receptor-expressing cells; molecular docking in active-state NOP homology model |
Why This Matters
Users seeking to develop partial agonists for conditions requiring attenuation rather than full receptor activation (e.g., Parkinson's disease symptom management without dyskinesia induction) must select the 3-substituted scaffold rather than the more potent 2-substituted full agonist scaffold.
- [1] M. E. Meyer et al., 'Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands', Bioorganic & Medicinal Chemistry, 2023, 92, 117421. View Source
